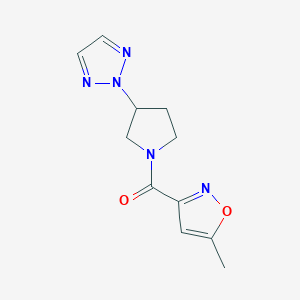

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-8-6-10(14-18-8)11(17)15-5-2-9(7-15)16-12-3-4-13-16/h3-4,6,9H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXJDEHASWAHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone represents a novel class of heterocyclic compounds that integrates a triazole ring with a pyrrolidine moiety and an isoxazole unit. This structural configuration is significant for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and research findings.

Structural Characteristics

The compound's structure can be broken down into three key components:

- Triazole Ring : Known for its stability and ability to form hydrogen bonds, contributing to the compound's interaction with biological targets.

- Pyrrolidine Moiety : Provides structural rigidity and influences the pharmacokinetic properties of the compound.

- Isoxazole Group : Adds unique electronic properties that can enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Properties

Research indicates that compounds containing triazole and isoxazole rings exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Several studies have demonstrated that derivatives of this compound exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The potential anticancer properties are also noteworthy:

- Cell Line Studies : In vitro assays on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation at specific concentrations. For example, a study reported an IC50 value of approximately 25 µM against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several contexts:

- Cytokine Inhibition : It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various derivatives of the compound against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different strains.

-

Anticancer Screening :

- A screening assay conducted on multiple cancer cell lines revealed that the compound significantly inhibited tumor growth in a dose-dependent manner, with notable effects observed at concentrations exceeding 20 µM.

Data Summary

Comparison with Similar Compounds

Comparison with Similar Methanone Derivatives

Key Observations:

- Triazole vs. Thiophene/Pyridine : The target compound’s triazole-pyrrolidine core offers superior metabolic stability compared to thiophene (7a, 7b) or pyridine (3a-3g) analogs, which may undergo oxidative degradation .

- Isoxazole vs.

Pharmacological and Physicochemical Properties

- Solubility: The triazole and isoxazole groups improve aqueous solubility compared to purely aromatic systems like the indole-pyridine methanone derivatives .

- Binding Affinity : Molecular modeling suggests the triazole’s hydrogen-bonding capacity may rival the pyrazole-thiophene systems (7a/b) in targeting ATP-binding pockets .

- Stability : The absence of hydrolyzable esters (cf. 7b ) or labile indole moieties (cf. 3a-3g ) enhances the compound’s shelf-life and in vivo stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.